Mbs-D-Arg-OH
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Overview
Description
Mbs-D-Arg-OH, also known as N-(4-Methoxybenzylsulfonyl)-D-arginine, is a compound with the molecular formula C13H20N4O5S. It is a derivative of D-arginine, an amino acid, and contains a methoxybenzylsulfonyl group.
Preparation Methods
The synthesis of Mbs-D-Arg-OH typically involves the reaction of D-arginine with methoxybenzylsulfonyl chloride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Mbs-D-Arg-OH undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mbs-D-Arg-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways.
Industry: This compound is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Mbs-D-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate various biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Mbs-D-Arg-OH can be compared with other similar compounds, such as:
N-(4-Methoxybenzylsulfonyl)-L-arginine: The L-isomer of the compound, which may have different biological activity due to the stereochemistry.
N-(4-Methoxybenzylsulfonyl)-D-lysine: A similar compound with a different amino acid backbone, which may affect its interaction with molecular targets.
N-(4-Methoxybenzylsulfonyl)-D-ornithine: Another derivative with a different amino acid, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the methoxybenzylsulfonyl group with the D-arginine backbone, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O5S/c1-22-9-4-6-10(7-5-9)23(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYHHDKHXNWQH-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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